

The Endocannabinoid 2-Arachidonoylglycerol: A Technical Guide to its Physiological Significance and Investigation

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Compound of Interest

Compound Name: 2-Arachidonoylglycerol

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Abstract

2-Arachidonoylglycerol (2-AG) has emerged from the shadow of its fellow endocannabinoid, anandamide, to be recognized as a pivotal signaling lipid with profound physiological roles. Present at concentrations up to several hundredfold higher than anandamide in the central nervous system, 2-AG is the most abundant endocannabinoid and acts as a full agonist at both cannabinoid receptors, CB1 and CB2.[1][2] Its synthesis is an on-demand process, tightly regulated by cellular activity, allowing for precise spatial and temporal control of signaling.[3][4] This technical guide provides an in-depth exploration of the core physiological roles of endogenous 2-AG, delving into its lifecycle from synthesis to degradation, and its multifaceted functions in synaptic plasticity, immunomodulation, and cardiovascular homeostasis. Furthermore, this document serves as a practical resource, offering field-proven experimental protocols to empower researchers in the accurate investigation and pharmacological manipulation of this critical signaling pathway.

The Lifecycle of a Key Endocannabinoid: 2-AG Metabolism

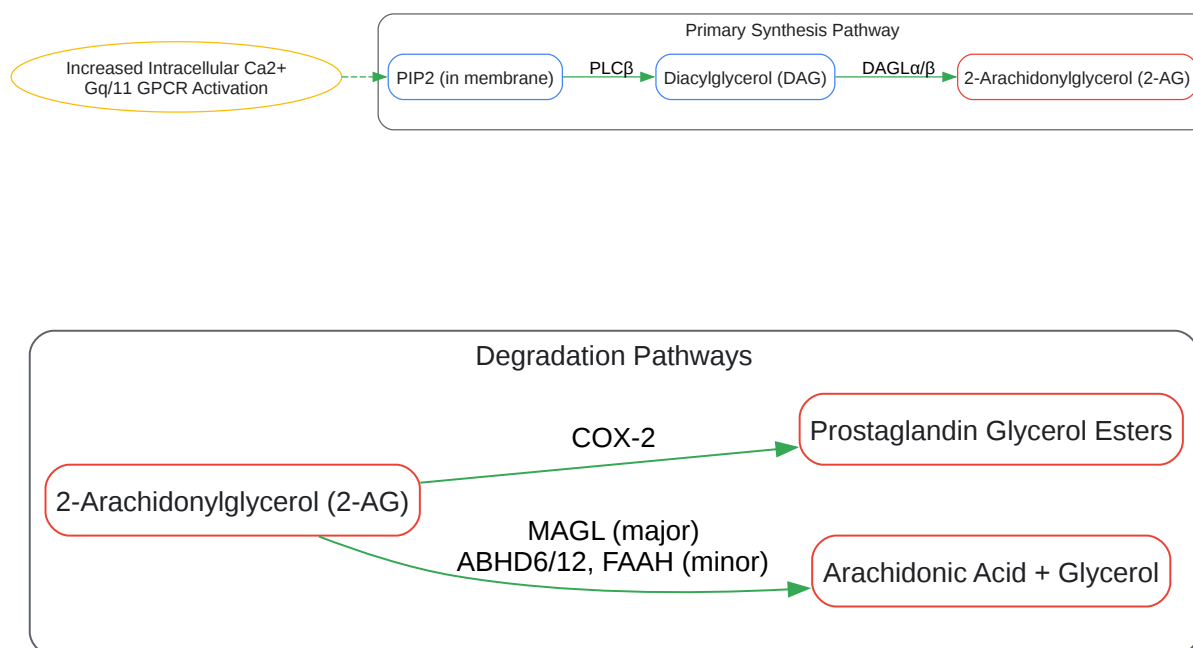
The physiological effects of 2-AG are intrinsically linked to its tightly controlled metabolism. Unlike classical neurotransmitters that are stored in vesicles, 2-AG is synthesized from

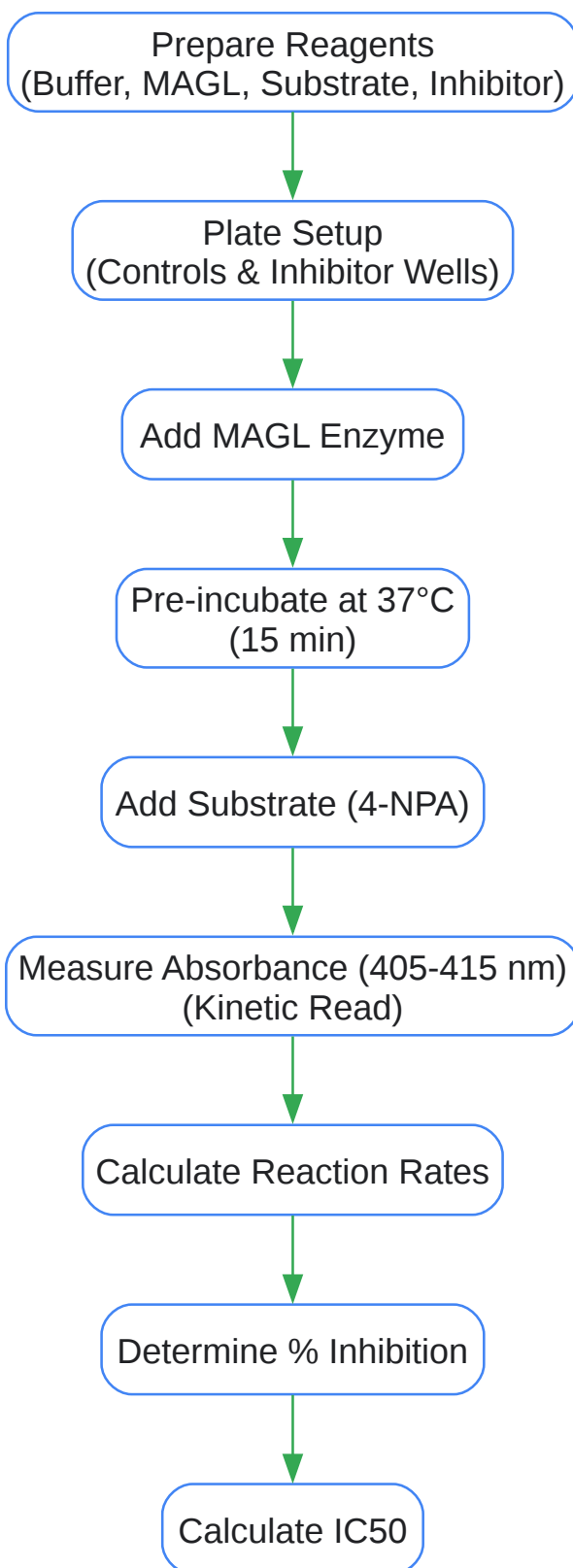
membrane phospholipids in response to specific stimuli and is rapidly degraded, ensuring a transient signaling action.[4][5] Understanding the enzymatic machinery responsible for its synthesis and degradation is paramount for interpreting its physiological roles and for designing effective therapeutic strategies.

On-Demand Synthesis: Pathways to 2-AG Formation

The primary and most well-characterized pathway for 2-AG synthesis in the central nervous system begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C β (PLC β). [6][7] This reaction generates diacylglycerol (DAG), which is then hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG. [5][6][8] Two isoforms of DAGL have been identified, DAGL α and DAGL β , with DAGL α being the predominant isoform in the CNS and crucial for retrograde synaptic signaling. [6][9] The synthesis is calcium-dependent and can be initiated by either an influx of calcium or the activation of Gq/11-protein-coupled receptors. [1][10]

Alternative synthesis pathways exist, including the dephosphorylation of arachidonoyl-lysophosphatidic acid and the sequential action of a phospholipase A1 and a lysophospholipase C, though these are considered minor routes in the CNS. [6][7]





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